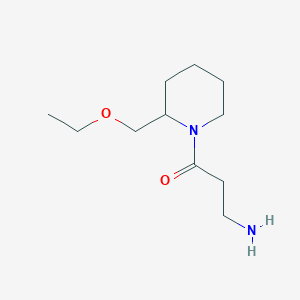

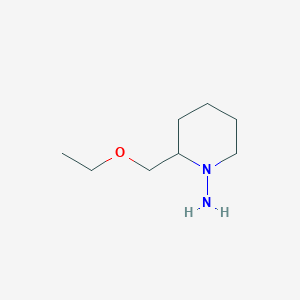

2-(Ethoxymethyl)piperidin-1-amine

Descripción general

Descripción

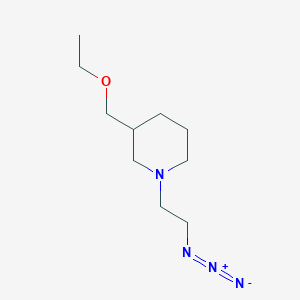

2-(Ethoxymethyl)piperidin-1-amine is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical production . It has a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol.

Synthesis Analysis

Piperidine derivatives, including 2-(Ethoxymethyl)piperidin-1-amine, are synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

Piperidine is a six-membered heterocycle that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 1H-NMR spectrum data of 2-(Ethoxymethyl)piperidin-1-amine is in good agreement with its assigned structure .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación

Polymerization Mechanisms : The Michael addition polymerizations of trifunctional amines, including compounds similar to 2-(Ethoxymethyl)piperidin-1-amine, with diacrylates have been studied. The research focuses on understanding the reactivity sequence and the formation of linear poly(amino ester)s through AB-type intermediates (Wu et al., 2004).

Alkylation Reactions : Alkylation reactions involving derivatives of indole and piperidines demonstrate the sensitivity of these reactions to steric effects, highlighting the different rates of ethylation among various amines including piperidine derivatives (Deberly et al., 1975).

Microwave-Initiated Hydroamination : The use of microwave irradiation accelerates the hydroamination of 2-ethoxypropenal with secondary amines like piperidine. This study explores the regioselectivity and the efficiency of microwave-assisted reactions (Keiko et al., 2011).

Photolabile Amine Protecting Group in Flow Synthesis : A study on the use of 9-Hydroxymethylxanthene derivatives as photolabile protecting groups for amines, including piperidines, in flow chemistry. This research highlights the potential for efficient protection and deprotection of amines in multistep syntheses (Yueh et al., 2015).

CO2 Absorption Characteristics : An FTIR spectroscopic study investigated the reaction between CO2 and piperidine and its derivatives, focusing on the impact of molecular structural variations on CO2 absorption. The study provides insights into the chemistry of CO2 capture using heterocyclic amines (Robinson et al., 2011).

Aromatic Nucleophilic Substitution Catalysis : A study on the kinetics of reactions involving cyclic secondary amines like piperidine in aromatic nucleophilic substitution, highlighting the influence of nucleophiles and the specific base–general acid mechanism for base catalysis (Consiglio et al., 1982).

Mecanismo De Acción

Safety and Hazards

Piperidine derivatives, including 2-(Ethoxymethyl)piperidin-1-amine, are classified as flammable liquids (Category 2), and they have acute toxicity when ingested, inhaled, or in contact with skin (Categories 3 and 4). They also cause severe skin burns and eye damage (Category 1), and pose a short-term (acute) aquatic hazard (Category 3) .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

2-(ethoxymethyl)piperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-11-7-8-5-3-4-6-10(8)9/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLNTEDCTHVPOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

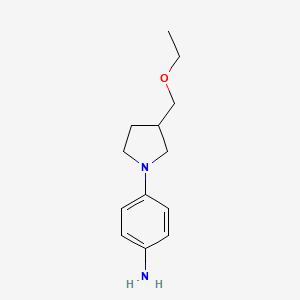

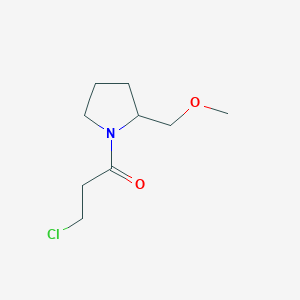

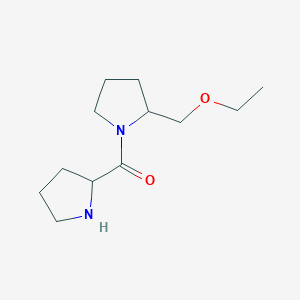

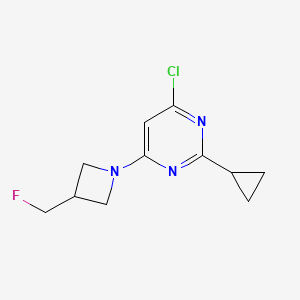

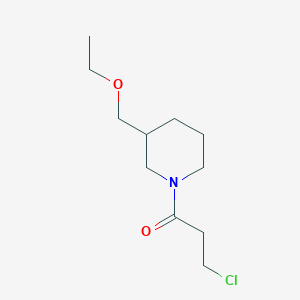

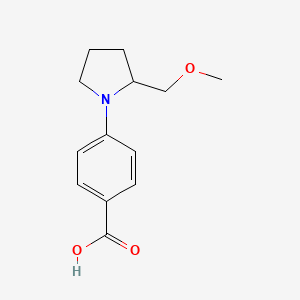

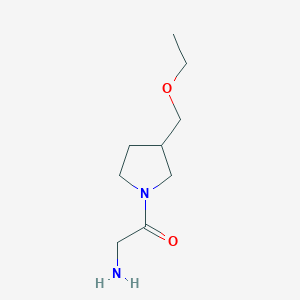

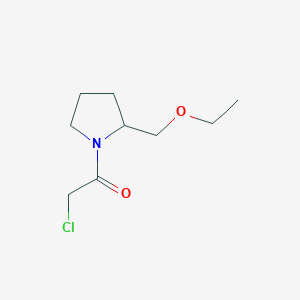

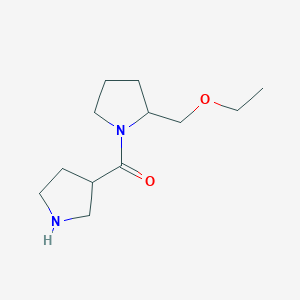

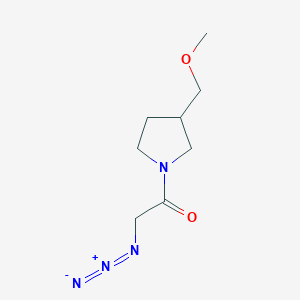

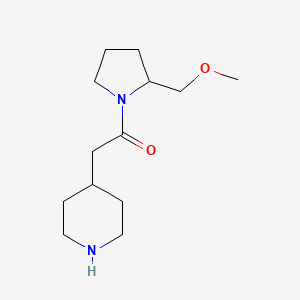

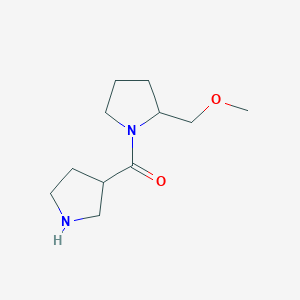

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.